2-Methoxy-6-(phenylsulfonyl)pyridine
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Overview
Description
2-Methoxy-6-(phenylsulfonyl)pyridine is an organic compound with the molecular formula C12H11NO3S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methoxy group at the 2-position and a phenylsulfonyl group at the 6-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(phenylsulfonyl)pyridine typically involves the introduction of the methoxy and phenylsulfonyl groups onto the pyridine ring. One common method involves the reaction of 2-methoxypyridine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(phenylsulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenylsulfide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylsulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-(phenylsulfonyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(phenylsulfonyl)pyridine involves its interaction with specific molecular targets. The methoxy and phenylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the phenylsulfonyl group, making it less versatile in chemical reactions.
6-Phenylsulfonylpyridine: Lacks the methoxy group, which may affect its reactivity and interactions.
2-Methoxy-6-(phenylthio)pyridine: Similar structure but with a phenylthio group instead of a phenylsulfonyl group.
Uniqueness
2-Methoxy-6-(phenylsulfonyl)pyridine is unique due to the presence of both methoxy and phenylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C12H11NO3S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-6-methoxypyridine |
InChI |
InChI=1S/C12H11NO3S/c1-16-11-8-5-9-12(13-11)17(14,15)10-6-3-2-4-7-10/h2-9H,1H3 |
InChI Key |
UTQNCTQVPMQKSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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